Amadinone acetate

Progesterone receptor pharmacology Steroid structure-activity relationship Progestin potency

Amadinone acetate (USAN, developmental code RS-2208), also known as 19-norchlormadinone acetate, is a synthetic steroidal progestin of the 19-norprogesterone and 17α-hydroxyprogesterone groups, characterized in 1968 but never brought to market. It is the acetate ester of amadinone, bearing a 6-chloro substitution and a Δ⁴,⁶-diene system on the steroid nucleus.

Molecular Formula C22H27ClO4
Molecular Weight 390.9 g/mol
CAS No. 22304-34-3
Cat. No. B1664832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmadinone acetate
CAS22304-34-3
SynonymsAmadinone acetate;  RS 2208;  RS-2208
Molecular FormulaC22H27ClO4
Molecular Weight390.9 g/mol
Structural Identifiers
SMILESCC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34)Cl)C)OC(=O)C
InChIInChI=1S/C22H27ClO4/c1-12(24)22(27-13(2)25)9-7-19-17-11-20(23)18-10-14(26)4-5-15(18)16(17)6-8-21(19,22)3/h10-11,15-17,19H,4-9H2,1-3H3/t15-,16-,17-,19+,21+,22+/m1/s1
InChIKeyPSJMYDLEWUWIAN-KYPKCDLESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amadinone acetate (CAS 22304-34-3): Steroidal Progestin Procurement & Differentiation Profile


Amadinone acetate (USAN, developmental code RS-2208), also known as 19-norchlormadinone acetate, is a synthetic steroidal progestin of the 19-norprogesterone and 17α-hydroxyprogesterone groups, characterized in 1968 but never brought to market [1] . It is the acetate ester of amadinone, bearing a 6-chloro substitution and a Δ⁴,⁶-diene system on the steroid nucleus [2]. The compound is classified as a progesterone receptor (PR) agonist with functional antiandrogenic properties mediated through antigonadotropic suppression of gonadotropin release [3] [4].

Why Amadinone acetate Cannot Be Interchanged with Chlormadinone Acetate or Other 17α-Hydroxyprogesterone Progestins


Although chlormadinone acetate (CMA) and amadinone acetate share the same 6-chloro-17α-acetoxy pharmacophore, the critical 19-nor modification in amadinone acetate (replacement of the C19 methyl group with hydrogen) fundamentally alters the steroidal scaffold's three-dimensional conformation and electronic surface [1]. This single structural change produces a >500-fold difference in progesterone receptor (PR) functional antagonist potency (CMA Ki = 2.5 nM vs. amadinone acetate IC₅₀ = 1,300 nM in T47D cells) [2] [3]. Furthermore, chlormadinone acetate is a marketed pharmaceutical with established bioavailability and safety data, while amadinone acetate remains an unmarketed research tool with distinct physicochemical properties (melting point 159–161 °C vs. 212–214 °C for CMA) [4] . For applications requiring precisely defined progestogenic potency, antiandrogenic functional readouts, or specific solubility/stability profiles, direct substitution without re-validation is not scientifically justified.

Amadinone acetate (CAS 22304-34-3): Quantitative Comparative Evidence for Procurement Decision Support


19-Nor Structural Modification Drastically Reduces Progesterone Receptor Antagonist Potency vs. Chlormadinone Acetate

Amadinone acetate exhibits approximately 520-fold weaker functional antagonist activity at the human progesterone receptor (PR) compared to its closest marketed structural analog, chlormadinone acetate (CMA). In T47D human breast carcinoma cells, amadinone acetate antagonizes progesterone-induced alkaline phosphatase activity with an IC₅₀ of 1,300 nM, measured after 24 h incubation in the presence of progesterone [1]. In contrast, CMA binds to the human PR with a Ki of 2.5 nM . While these two metrics (functional IC₅₀ vs. binding Ki) are not directly equivalent, the magnitude of difference (>500-fold) is consistent with profoundly reduced PR engagement. This differential is attributed to the 19-nor modification — removal of the C19 methyl group — which distinguishes amadinone acetate (19-norchlormadinone acetate) from CMA [2].

Progesterone receptor pharmacology Steroid structure-activity relationship Progestin potency

Amadinone Acetate Demonstrates Functional Antiandrogenic Activity in a Human Clinical Bioassay Model

Amadinone (the parent alcohol form of amadinone acetate) was shown to block androgen-induced increases in seminal acid phosphatase content in hypogonadal males, confirming functional antiandrogenic activity mediated through its antigonadotropic progestogenic mechanism [1]. This clinical bioassay, published in 1972, represents the only published human pharmacodynamic evidence for this compound class. In the same study, cyproterone acetate and chlormadinone acetate were described as the most potent antiandrogenic progestins in clinical use [2]. Critically, while amadinone demonstrated qualitatively similar antiandrogenic activity to these comparators, no quantitative potency ranking versus CMA or CPA was reported in this study. The absence of head-to-head quantitative antiandrogenic potency data means that amadinone acetate cannot be assumed equipotent to any marketed antiandrogenic progestin.

Antiandrogen pharmacology Seminal acid phosphatase Clinical bioassay

Melting Point Distinction of Amadinone Acetate vs. Chlormadinone Acetate Informs Purity and Formulation Handling

Amadinone acetate exhibits a melting point of 159–161 °C , substantially lower than that of chlormadinone acetate (212–214 °C) [1]. This ~53 °C differential arises from the 19-nor structural modification and serves as a practical identifier for compound verification and purity assessment. The lower melting point of amadinone acetate also implies different crystal lattice energetics, which can affect solubility, dissolution rate, and solid-state stability during storage and handling.

Physicochemical characterization Melting point Quality control

Class-Level Prediction: 19-Norprogesterone Scaffold Confers Enhanced PR Selectivity but Amadinone Acetate Remains Uncharacterized for Off-Target Receptor Binding

Pharmacological profiling of the 19-norprogesterone derivative class demonstrates that removal of the C19 methyl group generally enhances progesterone receptor selectivity while reducing androgenic, estrogenic, and glucocorticoid receptor cross-reactivity, relative to 17α-hydroxyprogesterone derivatives such as medroxyprogesterone acetate (MPA) [1]. Nomegestrol acetate (NOMAC), a structurally related 19-norprogesterone derivative, exemplifies this 'pure' progestogenic profile with strong PR affinity and minimal off-target binding [2]. However, for amadinone acetate specifically, no comprehensive steroid receptor selectivity panel data have been published. The TAAR5 agonist screen (EC₅₀ > 10,000 nM) [3] and the single PR IC₅₀ value are the only receptor-level data publicly available. The 6-chloro substituent, shared with CMA, introduces androgen receptor (AR) binding in CMA (Ki = 3.8 nM) [4], but whether this property is retained, attenuated, or abolished in the 19-nor context of amadinone acetate remains experimentally unaddressed. Users cannot assume either 'pure' PR selectivity or mixed receptor pharmacology without de novo profiling.

Steroid receptor selectivity 19-norprogesterone derivatives Off-target profiling

Amadinone acetate (CAS 22304-34-3): Evidence-Linked Research Application Scenarios


Progestin Structure-Activity Relationship (SAR) Studies: 19-Nor vs. 19-Methyl Pharmacophore Comparison

Amadinone acetate serves as the 19-nor matched pair to chlormadinone acetate, enabling direct SAR interrogation of the C19 methyl group's contribution to PR binding, functional activity, and receptor selectivity. The >500-fold difference in PR antagonist potency between amadinone acetate (IC₅₀ = 1,300 nM) and CMA (Ki = 2.5 nM) provides a wide dynamic range for mechanistic studies on how the 19-methyl group influences ligand-receptor interaction energetics. This paired comparison is not available with any other marketed progestin pair. [1]

Antiandrogenic Progestin Tool Compound with Clinical Bioassay Lineage

For researchers studying androgen-dependent prostate biology or seminal fluid biomarkers, amadinone (or its acetate prodrug form) is one of the few progestins with published human data validating antiandrogenic activity via the seminal acid phosphatase pharmacodynamic endpoint. The Kent et al. (1972) clinical bioassay provides a methodological framework for quantifying antiandrogen potency in human subjects that remains directly applicable to modern biomarker studies. Amadinone acetate can serve as a reference compound when replicating or extending this clinical bioassay paradigm. [2]

Analytical Reference Standard for 19-Norprogesterone Derivative Identification and Quantification

Amadinone acetate's distinct melting point (159–161 °C) and well-defined chromatographic properties make it suitable as a reference standard for analytical method development targeting 6-chloro-19-norprogesterone derivatives. In forensic, doping control, or environmental monitoring laboratories, its unique combination of the 19-nor scaffold with 6-chloro and 17α-acetoxy substituents provides a structurally informative calibrant that is distinguishable from both CMA (mp 212–214 °C) and other 19-norprogestins such as nomegestrol acetate. [3]

Negative Control for Potent PR Agonist Studies Requiring a Structurally Related Low-Potency Comparator

In gene expression or cell proliferation assays where potent PR agonists (e.g., CMA, MPA, or promegestone/R5020) serve as positive controls, amadinone acetate can function as a structurally related low-potency comparator (IC₅₀ = 1,300 nM vs. CMA Ki = 2.5 nM). This enables dose-response experimental designs where the pharmacological effect can be titrated from minimal (amadinone acetate) to maximal (CMA/R5020) using compounds with shared structural ancestry, reducing confounds introduced by chemically unrelated negative controls. [1]

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